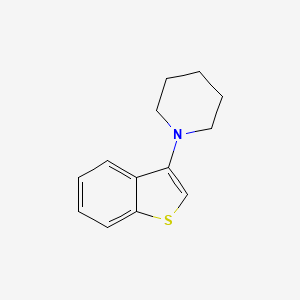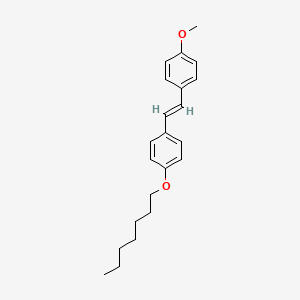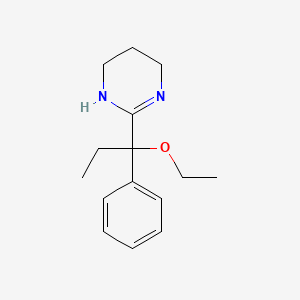![molecular formula C12H18O4 B14678358 Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-80-8](/img/structure/B14678358.png)
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-methylbicyclo[410]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves a diene and a dienophile under controlled conditions to form the bicyclic structure. The ester groups are introduced through subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethylbicyclo[4.1.0]heptane: A similar bicyclic compound without ester groups.
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane: A derivative with bromine atoms instead of ester groups.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another bicyclic compound with a different substitution pattern.
Uniqueness
Dimethyl 1-methylbicyclo[41
Propriétés
Numéro CAS |
35207-80-8 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-11-7-5-4-6-8(11)12(11,9(13)15-2)10(14)16-3/h8H,4-7H2,1-3H3 |
Clé InChI |
XOYRKSABVYDICP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1C2(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


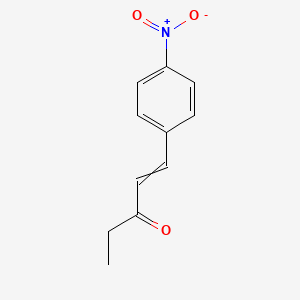


![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
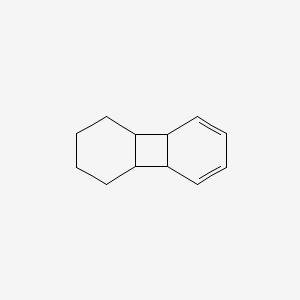
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
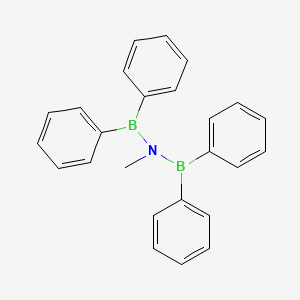
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
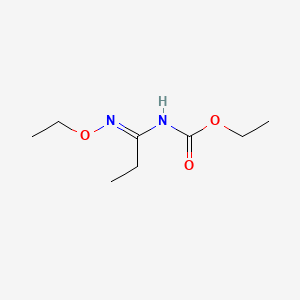
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

